Volinanserin C-11
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Overview
Description
[11C]volinanserin: is a radiolabeled version of volinanserin, a highly selective antagonist of the serotonin 5-HT2A receptor. This compound is frequently used in scientific research to investigate the function of the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders .
Preparation Methods
The synthesis of volinanserin involves several steps:
Protection of Ethyl isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to give ethyl n-boc-4-piperidinecarboxylate.
Ester-amide interchange: This protected compound undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of a CDI coupling agent to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.
Weinreb ketone synthesis: Benzoylation with 1,2-Dimethoxybenzene produces 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.
Acid removal: The urethane protecting group is removed to yield (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.
Reduction: The ketone is reduced with sodium borohydride to form (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.
Resolution of the alcohol: The alcohol is resolved, and the secondary nitrogen is alkylated with 4-Fluorophenethyl bromide to complete the synthesis of volinanserin.
Chemical Reactions Analysis
Volinanserin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation.
Scientific Research Applications
Volinanserin is widely used in scientific research for its ability to selectively bind to the 5-HT2A receptor. Its applications include:
Neuroscience: Investigating the role of the 5-HT2A receptor in brain function and behavior.
Psychiatry: Studying the potential therapeutic effects of 5-HT2A receptor antagonists in treating psychiatric disorders such as schizophrenia, depression, and insomnia.
Pharmacology: Exploring the pharmacokinetics and pharmacodynamics of 5-HT2A receptor antagonists.
Radioligand Binding Studies: Using radiolabeled [11C]volinanserin in positron emission tomography (PET) imaging to visualize and quantify 5-HT2A receptors in the brain
Mechanism of Action
Volinanserin exerts its effects by selectively binding to and antagonizing the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By blocking the 5-HT2A receptor, volinanserin can modulate the activity of serotonin and other neurotransmitters, leading to changes in brain function and behavior .
Comparison with Similar Compounds
Volinanserin is unique in its high selectivity for the 5-HT2A receptor. Similar compounds include:
- Glemanserin
- Pruvanserin
- Roluperidone
- Lenperone
- Lidanserin
- Ketanserin
- Ritanserin
- Eplivanserin
- Pimavanserin
These compounds also target the 5-HT2A receptor but may differ in their selectivity, potency, and pharmacokinetic properties .
Properties
CAS No. |
174792-03-1 |
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Molecular Formula |
C22H28FNO3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-(2-methoxy-3-(111C)methoxyphenyl)methanol |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1 |
InChI Key |
HXTGXYRHXAGCFP-AVUPQLEMSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1O[11CH3])[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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